molecular formula C14H17FN2O B8577008 2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde CAS No. 920494-66-2

2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde

Cat. No. B8577008
CAS RN: 920494-66-2
M. Wt: 248.30 g/mol
InChI Key: CGCPYORGTQSVJZ-UHFFFAOYSA-N
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Description

2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C14H17FN2O and its molecular weight is 248.30 g/mol. The purity is usually 95%.
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properties

CAS RN

920494-66-2

Molecular Formula

C14H17FN2O

Molecular Weight

248.30 g/mol

IUPAC Name

2-[bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C14H17FN2O/c15-13-6-5-12(9-18)14(16-13)17(7-10-1-2-10)8-11-3-4-11/h5-6,9-11H,1-4,7-8H2

InChI Key

CGCPYORGTQSVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2CC2)C3=C(C=CC(=N3)F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To [2-(bis-cyclopropylmethy-amino)-6-fluoro-pyridin-3-ylmethyl]-(3,5-bis-trifluoromethyl-benzyl)-cyanamide (244 mg, 0.5 mmol) stirred in isopropanol (5 mL) and water (10 mL) was added sodium azide (38.4 mg, 0.55 mmol) and zinc bromide (115.6 mg, 0.5 mmol). After stirring at reflux overnight, the solution was extracted with ethyl acetate (2×15 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and then concentrated under vacuum to give the title compound as an orange oily product (248 mg, yield: 91%) and was used as is without purification.
Name
[2-(bis-cyclopropylmethy-amino)-6-fluoro-pyridin-3-ylmethyl]-(3,5-bis-trifluoromethyl-benzyl)-cyanamide
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
38.4 mg
Type
reactant
Reaction Step Two
Quantity
115.6 mg
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Diisopropylamine (1.4 mL, 9.6 mmol) was stirred in ether (10 mL). The solution is cooled −78° C. with dry ice and acetone. n-Butyllithium (4 mL, 9.6 mmol) was added and the resulting solution was allowed to stir at −78° C. for about 15 minutes. 2,6-Difluoropyridine (0.8 mL, 8.7 mmol) was added and the solution was allowed to stir at −78° C. for about 2 hours. N,N-bis-cyclopropylmethyl formamide (1.71 g, 10.9 mmol) was added and the solution was allowed to stir at −78° C. for about 1 hour. The solution was quenched with 10% potassium phosphate. The solution was extracted with ether (2×20 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and then concentrated under vacuum to give an orange oily product. Purification by silica gel chromatography and eluting with 20% ethyl acetate in hexanes afforded the title compound as an orange oil (224 mg, yield: 10.3%).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four
Quantity
1.71 g
Type
reactant
Reaction Step Five
Yield
10.3%

Synthesis routes and methods III

Procedure details

To sodium hydroxide (33.6 mg, 0.8 mmol) stirred in water (2 mL) was added (3-{[(3,5-bis-trifluoromethyl-benzyl)-(1H-tetrazol-5-yl)-amino]-methyl}-6-fluoro-pyridine-2-yl)-bis-cyclopropylmethyl-amine (222 mg, 0.4 mmol) in dichloromethane (5 mL). After stirring for 15 minutes, dimethyl sulfate (0.05 mL, 0.44 mmol) and tetrabutylammonium bromide (7.5 mg, 0.0176 mmol) was added and the solution was left to stir at room temperature for 1 hour. The solution was extracted with dichloromethane (2×15 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and then concentrated under vacuum to give an orange oily product. Purification by silica gel chromatography and eluting with 30% ethyl acetate in hexanes afforded the title compound as an orange oil (124.6 mg, yield: 56%).
Quantity
33.6 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
(3-{[(3,5-bis-trifluoromethyl-benzyl)-(1H-tetrazol-5-yl)-amino]-methyl}-6-fluoro-pyridine-2-yl)-bis-cyclopropylmethyl-amine
Quantity
222 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mg
Type
catalyst
Reaction Step Three
Yield
56%

Synthesis routes and methods IV

Procedure details

To {3-[(3,5-bis-trifluoromethyl-benzylamino)-methyl]-6-fluoro-pyridin-2-yl}-bis-cyclopropylmethyl-amine (302 mg, 0.64 mmol) stirred in methanol (10 mL) was added sodium bicarbonate (139.6 mg, 1.24 mmol). After stirring at room temperature for about 15 minutes, cyanogen bromide (237.5 mg, 1.12 mmol) was added and the solution was allowed to stir at room temperature for about 4 hours. The solution was extracted with ethyl acetate (2×15 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered, and then concentrated under vacuum to give the title compound as an orange oily product (284 mg, yield: 87%) and was used as is without purification.
Name
{3-[(3,5-bis-trifluoromethyl-benzylamino)-methyl]-6-fluoro-pyridin-2-yl}-bis-cyclopropylmethyl-amine
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
139.6 mg
Type
reactant
Reaction Step Two
Quantity
237.5 mg
Type
reactant
Reaction Step Three
Yield
87%

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